molecular formula C9H8N4S2 B2818113 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine CAS No. 315703-75-4

4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine

Cat. No.: B2818113
CAS No.: 315703-75-4
M. Wt: 236.31
InChI Key: OFRXMIXTYCQPOE-UHFFFAOYSA-N
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Description

4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine is a heterocyclic compound that features both imidazole and thiazole rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine typically involves the cyclization of appropriate precursors. One common method is the condensation of imidazole-2-thiones with 3-aryl-2-propenoyl chlorides in the presence of a base such as pyridine . Another approach involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and dehydration steps .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated but directly converted to the final product . This method ensures a streamlined process and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Mechanism of Action

The mechanism of action of 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions that are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S2/c1-5-7(6-4-15-8(10)12-6)13-2-3-14-9(13)11-5/h2-4H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRXMIXTYCQPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=CSC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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